N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . The structure of the compound was identified by FT-IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For example, the molecular formula of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is C19H17N3O3S with a molecular weight of 367.42.Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives, such as the compound , have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Antidepressant Properties
Another interesting application of these compounds is their potential use in the treatment of depression. They have been found to exhibit antidepressant activity , which could be harnessed for the development of new therapeutic agents for mental health disorders.
Anti-hypertensive Effects
The compound also shows promise in the treatment of hypertension. Research has indicated that pyridazine derivatives can have anti-hypertensive effects , making them a potential candidate for the development of new blood pressure medications.
Anticancer Applications
One of the most significant potential applications of this compound is in the field of oncology. Pyridazine derivatives have been found to exhibit anticancer properties , which could be utilized in the development of new cancer therapies.
Antiplatelet Activity
The compound also exhibits antiplatelet activity , which could make it useful in the prevention of blood clots and related conditions, such as stroke and heart attack.
Antiulcer Properties
Another potential application of this compound is in the treatment of ulcers. Research has shown that pyridazine derivatives can have antiulcer effects , suggesting potential use in the development of new ulcer treatments.
Herbicidal Applications
In addition to their potential medical applications, pyridazine derivatives also have applications in agriculture. They have been found to exhibit herbicidal properties , making them potentially useful in the development of new weed control products.
Antifeedant Activity
Finally, these compounds have been found to exhibit antifeedant activity , which could make them useful in pest control, particularly in protecting crops from insect damage.
Mechanism of Action
The mechanism of action of similar compounds has been reported . For instance, a number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-22(18,19)14-10-9-13(15-16-14)11-5-7-12(8-6-11)17-23(20,21)4-2/h5-10,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEUZZVQTSQSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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